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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919 Get Quote

Welcome to the technical support center for VU6015929. This resource is designed to assist

researchers, scientists, and drug development professionals in troubleshooting and resolving

inconsistencies encountered during in vivo experiments with the dual DDR1/2 inhibitor,

VU6015929.

Frequently Asked Questions (FAQs)
Q1: What is VU6015929 and what is its primary mechanism of action?

A1: VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1)

and Discoidin Domain Receptor 2 (DDR2), which are receptor tyrosine kinases activated by

collagen.[1][2] Its primary mechanism of action is to block the collagen-induced activation of

DDR1 and DDR2, thereby inhibiting downstream signaling pathways involved in cellular

processes like proliferation, differentiation, and matrix remodeling.[2][3] This inhibition also

potently blocks the production of collagen IV.[1][2]

Q2: What are the reported IC50 values for VU6015929?

A2: The reported half-maximal inhibitory concentrations (IC50) for VU6015929 are

approximately 4.67 nM for DDR1 and 7.39 nM for DDR2 in cell-free assays.[1] In cell-based

assays measuring the inhibition of collagen I-induced DDR1 phosphorylation, the IC50 has

been reported to be as low as 0.7078 nM.[4]

Q3: What are the recommended vehicles for in vivo administration of VU6015929?
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A3: Several vehicle formulations have been reported for VU6015929. The choice of vehicle can

significantly impact the compound's solubility, stability, and bioavailability. Commonly used

vehicles include:

For Oral Administration (Suspension): A homogeneous suspension can be prepared in CMC-

Na (carboxymethylcellulose sodium).[1]

For Injection (Clear Solution): A clear solution can be prepared using a mixture of 5% DMSO,

40% PEG300, 5% Tween 80, and 50% ddH2O.[1] Another formulation consists of 10%

DMSO and 90% Corn Oil.[4] A formulation of 10% EtOH, 40% PEG400, and 50% saline has

also been used in rat pharmacokinetic studies.[2][4]

Q4: What is the known oral bioavailability of VU6015929?

A4: In a pharmacokinetic study in rats, VU6015929 administered orally at 3 mg/kg in a 10%

EtOH/40% PEG400/50% saline vehicle demonstrated an oral bioavailability of 12.5%.[2][4]

Q5: How should VU6015929 be stored?

A5: For long-term storage, VU6015929 powder should be stored at -20°C for up to 3 years.[1]

Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for 1 month.[1] It

is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides
Issue 1: High Variability in Efficacy Between Animals
Inconsistent therapeutic effects between individual animals can be a significant challenge. This

variability can often be traced back to issues with drug formulation and administration.

Possible Causes and Solutions:

Incomplete Solubilization or Precipitation:

Observation: You may observe particulate matter in your dosing solution, or the solution

may appear cloudy.
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Solution: VU6015929 is insoluble in water.[1] Ensure that the vehicle components are

added in the correct order and mixed thoroughly to achieve complete dissolution.[1][4] For

formulations containing DMSO, use fresh, anhydrous DMSO as it can absorb moisture,

which reduces solubility.[1] If precipitation occurs, gentle heating and/or sonication can aid

in dissolution.[4] Always prepare the dosing solution fresh before each use.[1]

Inconsistent Dosing Volume or Technique:

Observation: Variable plasma concentrations of VU6015929 across animals.

Solution: For oral gavage, ensure that the gavage needle is correctly placed to avoid

accidental administration into the lungs. The volume administered should be accurately

calculated based on the most recent body weight of each animal. Consider alternative,

less stressful oral dosing methods like administration in palatable gels or voluntary syringe

feeding, which can sometimes improve consistency.[5][6][7]

Biological Variability:

Observation: Even with consistent formulation and dosing, some level of biological

variability is expected.

Solution: Increase the number of animals per group to improve statistical power and

account for individual differences in metabolism and drug response. Ensure that animals

are age- and weight-matched and housed under identical conditions.

Issue 2: Lack of Expected Efficacy
If VU6015929 is not producing the expected biological effect in your in vivo model, several

factors could be at play.

Possible Causes and Solutions:

Suboptimal Dose:

Observation: The desired downstream biomarker modulation or therapeutic effect is not

observed.
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Solution: The reported in vivo pharmacokinetic studies in rats used an oral dose of 3

mg/kg and an intravenous dose of 0.5 mg/kg.[2][4] It is crucial to perform a dose-response

study in your specific animal model to determine the optimal therapeutic dose.

Poor Compound Stability:

Observation: Degradation of the compound before or after administration.

Solution: Prepare dosing solutions fresh and use them immediately.[1] Avoid repeated

freeze-thaw cycles of stock solutions.[1] Consider the stability of VU6015929 in the

chosen vehicle over the duration of your experiment.

Rapid Metabolism and Clearance:

Observation: Short half-life of the compound in vivo.

Solution: VU6015929 has a reported half-life of approximately 3 hours in rats.[2][4]

Depending on the desired duration of target engagement, the dosing frequency may need

to be adjusted (e.g., twice daily administration).

Off-Target Effects:

Observation: Unexpected or paradoxical biological effects.

Solution: While VU6015929 is reported to have good kinase selectivity, it is important to

consider potential off-target effects, especially at higher concentrations.[2] If unexpected

phenotypes are observed, it may be necessary to profile the activity of VU6015929 against

a broader panel of kinases or other potential off-targets.

Data Summary Tables
Table 1: In Vitro Potency of VU6015929
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Target Assay Type IC50 (nM) Reference(s)

DDR1 Cell-free 4.67 [1]

DDR2 Cell-free 7.39 [1]

DDR1 Cell-based (pDDR1) 0.7078 [4]

Table 2: Rat Pharmacokinetic Parameters of VU6015929

Parameter
IV Administration
(0.5 mg/kg)

Oral Administration
(3 mg/kg)

Reference(s)

Clearance (CLp) 34.2 mL/min/kg - [2][4]

Volume of Distribution

(Vss)
4.3 L/kg - [2][4]

Half-life (t1/2) ~3 hours ~3 hours [2][4]

Tmax - 0.75 hours [2][4]

Oral Bioavailability - 12.5% [2][4]

Experimental Protocols
Protocol 1: Preparation of VU6015929 for Oral Administration (Suspension)

Weigh the required amount of VU6015929 powder.

Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in sterile water at the

desired concentration (e.g., 0.5% w/v).

Add the VU6015929 powder to the CMC-Na solution.

Vortex and/or sonicate the mixture until a homogeneous suspension is achieved.

Prepare the suspension fresh before each administration.

Protocol 2: Preparation of VU6015929 for Injection (Clear Solution)
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Prepare a stock solution of VU6015929 in DMSO (e.g., 98 mg/mL).[1]

In a sterile tube, add 50 µL of the VU6015929 DMSO stock solution.

Add 400 µL of PEG300 and mix until the solution is clear.

Add 50 µL of Tween 80 and mix until the solution is clear.

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

The final concentration will be 4.9 mg/mL.

Use the mixed solution immediately for optimal results.[1]
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Caption: Simplified signaling pathway of DDR1/2 and the inhibitory action of VU6015929.
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Caption: A logical workflow for troubleshooting inconsistent in vivo results with VU6015929.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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